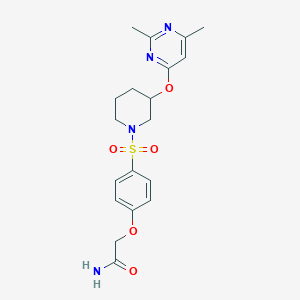
2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a complex chemical compound that has drawn attention due to its multifaceted applications in scientific research. This compound is characterized by its unique structure, incorporating components like pyrimidin, piperidine, sulfonyl, and phenoxy groups, making it a subject of interest in various fields including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide typically involves a multi-step process:
Preparation of 2,6-Dimethylpyrimidin-4-ol: : This can be achieved through a cyclization reaction of appropriate starting materials under acidic or basic conditions.
Formation of Piperidine Intermediate: : The pyrimidinyl group is reacted with piperidine using a coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Sulfonylation: : The resulting product is then subjected to sulfonylation using sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Phenoxy Acetamide Formation: : Finally, the compound is reacted with phenoxyacetic acid or its derivatives under appropriate conditions to form the target acetamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the synthetic routes mentioned above, often with modifications to improve yield, reduce costs, and enhance efficiency. Techniques like flow chemistry, microwave-assisted synthesis, and high-throughput screening may be employed to streamline the process.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidinyl or phenoxy moieties, depending on the reaction conditions.
Reduction: : Reduction can occur at the sulfonyl group or other functional groups within the molecule.
Substitution: : Various substitution reactions, such as nucleophilic aromatic substitution, can take place, especially involving the phenoxy group.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-Chloroperbenzoic acid) or potassium permanganate in solvent systems like dichloromethane or acetone-water mixtures.
Reduction: : Hydrogenation catalysts such as palladium on carbon or reducing agents like lithium aluminum hydride in solvents like ethanol or ether.
Substitution: : Strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.
Major Products
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for multiple functionalizations, making it valuable for creating novel chemical entities.
Biology
Biologically, it may be used as a probe or ligand in various biochemical assays to study receptor interactions, enzyme activities, or cellular pathways.
Medicine
In medicine, this compound or its derivatives might have therapeutic potential. It could be investigated for its efficacy in treating diseases or conditions by targeting specific biological pathways.
Industry
In the industrial context, 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide might be utilized in the formulation of specialty chemicals, pharmaceuticals, or as an intermediate in manufacturing processes.
作用機序
Molecular Targets
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. Its multiple functional groups allow for diverse binding interactions.
Pathways Involved
The pathways involved depend on the specific context of its application. It may influence signaling cascades, metabolic routes, or gene expression patterns in biological systems.
類似化合物との比較
Similar Compounds
2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)butanamide
2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)propanoic acid
Uniqueness
Compared to similar compounds, 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide stands out due to its specific acetamide group, which can confer distinct chemical properties and biological activities. This uniqueness can make it more effective in certain applications or easier to functionalize for further research.
Overall, this compound is a versatile and valuable compound with a broad range of applications across various scientific fields.
特性
IUPAC Name |
2-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-13-10-19(22-14(2)21-13)28-16-4-3-9-23(11-16)29(25,26)17-7-5-15(6-8-17)27-12-18(20)24/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHIUAVFLIHZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2974381.png)



![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)

